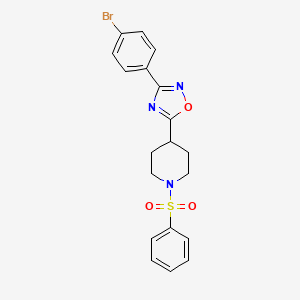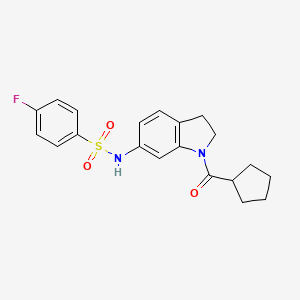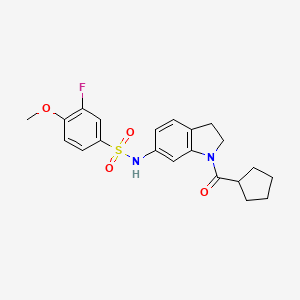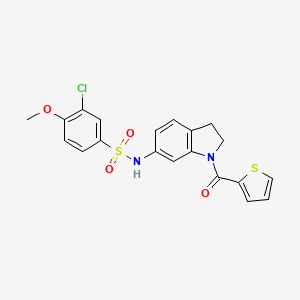
3-chloro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene and indole rings, the introduction of the sulfonamide group, and the attachment of the methoxy group . The exact synthesis process would depend on the starting materials and the specific synthetic methods used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The thiophene and indole rings would likely contribute to the compound’s aromaticity, while the sulfonamide and methoxy groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions . For example, the thiophene ring could potentially undergo electrophilic aromatic substitution, while the sulfonamide group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure . For example, its solubility could be affected by the presence of the polar sulfonamide and methoxy groups, while its melting and boiling points could be influenced by its molecular weight and the strength of the intermolecular forces .作用機序
The mechanism of action of 3-chloro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is not fully understood. However, studies have shown that it may work by inhibiting certain proteins and enzymes involved in cell signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects on various cell types. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. It has also been shown to have anti-inflammatory effects in certain cell types.
実験室実験の利点と制限
One advantage of using 3-chloro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide in lab experiments is its potential as a tool compound for studying the role of certain proteins and enzymes in various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 3-chloro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to study its effects on other cell types and biological processes. Finally, further research is needed to fully understand its mechanism of action and how it interacts with various proteins and enzymes in cells.
科学的研究の応用
3-chloro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has shown potential applications in various scientific research fields. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of cancer and other diseases. It has also been used as a tool compound for studying the role of certain proteins and enzymes in various biological processes.
特性
IUPAC Name |
3-chloro-4-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S2/c1-27-18-7-6-15(12-16(18)21)29(25,26)22-14-5-4-13-8-9-23(17(13)11-14)20(24)19-3-2-10-28-19/h2-7,10-12,22H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJONGMSDCZHRDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



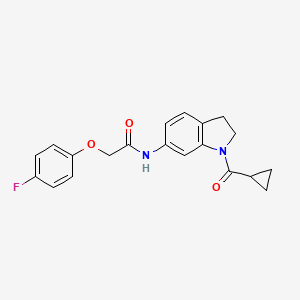
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3397145.png)
![N-(4-fluorobenzyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3397157.png)
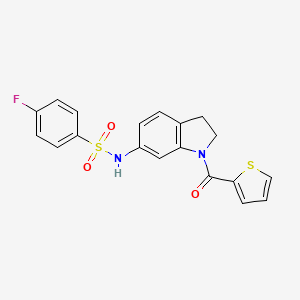
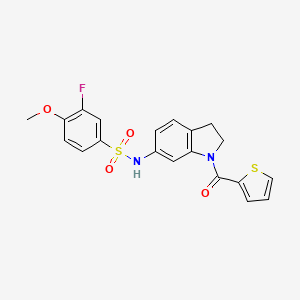
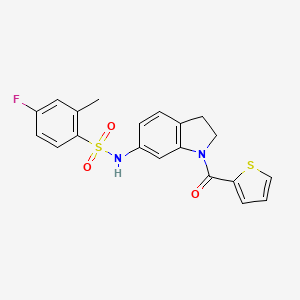
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B3397174.png)
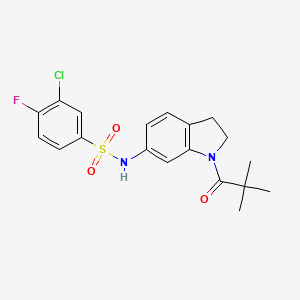


![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B3397201.png)
